4-(Trifluoromethyl)thiophene-3-carboxylic acid
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Overview
Description
4-(Trifluoromethyl)thiophene-3-carboxylic acid is a chemical compound with the molecular formula C6H3F3O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The trifluoromethyl group attached to the thiophene ring significantly alters its chemical properties, making it a valuable compound in various scientific and industrial applications.
Scientific Research Applications
4-(Trifluoromethyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
It is known that this compound is a useful synthetic intermediate , which suggests that its targets could vary depending on the specific compounds it is used to synthesize.
Mode of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that the compound may interact with its targets through the formation of carbon–carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-(methylthio)-1-(trifluoromethyl)benzene with n-butyllithium, followed by treatment with carbon dioxide to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for 4-(Trifluoromethyl)thiophene-3-carboxylic acid often involve large-scale chemical reactions under controlled conditions. These methods may include the use of specialized catalysts and reagents to ensure high yield and purity of the final product. The exact industrial processes can vary depending on the manufacturer and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)thiophene-2-carboxylic acid
- 2-(Trifluoromethyl)thiophene-3-carboxylic acid
- 4-(Trifluoromethyl)benzothiophene-3-carboxylic acid
Uniqueness
4-(Trifluoromethyl)thiophene-3-carboxylic acid is unique due to the specific positioning of the trifluoromethyl group and the carboxylic acid group on the thiophene ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
4-(trifluoromethyl)thiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O2S/c7-6(8,9)4-2-12-1-3(4)5(10)11/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTOPVQRSBFSLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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